ethyl 4-(4-chlorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 4-(4-chlorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate is a compound that has gained significant attention in the field of scientific research. This compound is a piperidine derivative that has been synthesized using various methods. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation reaction and its evaluation for antimicrobial and antioxidant activities have been documented. This process involves catalytic amounts of piperidine, indicating the role of related compounds in the development of potential therapeutic agents (Kumar et al., 2016).
- Research on the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid, demonstrating the application of such compounds in supporting preclinical and clinical studies (Andersen et al., 2013).
Biological Activity
- A study on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated these compounds as promising anticancer agents. This research underscores the potential therapeutic applications of compounds with similar structural features (Rehman et al., 2018).
- The synthesis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide highlight the antimicrobial potential of these compounds. This research contributes to the understanding of their applications in addressing bacterial infections (Khalid et al., 2016).
Chemical Reactions and Mechanisms
- Studies on the aminolysis of esters of benzazole N-oxides and related quaternary salts, including reactions with piperidine, offer insights into the mechanisms and outcomes of these chemical processes. Such research aids in the development of new synthetic methods and compounds with potential applications in pharmaceuticals (Takahashi et al., 1973).
properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-2-24-18(23)19(13-15-3-5-16(20)6-4-15)8-10-22(11-9-19)14-17-7-12-25-21-17/h3-7,12H,2,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCYSSMRAVVNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=NOC=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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